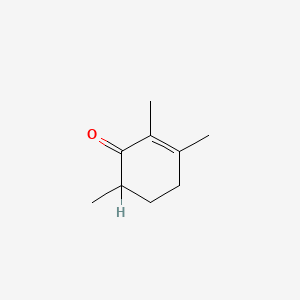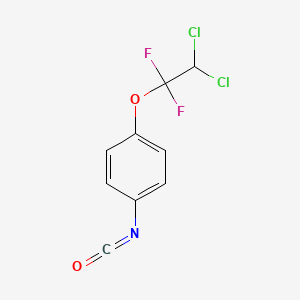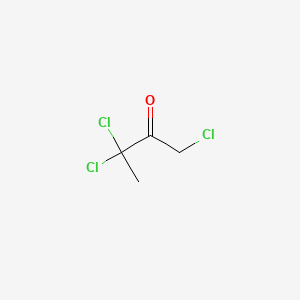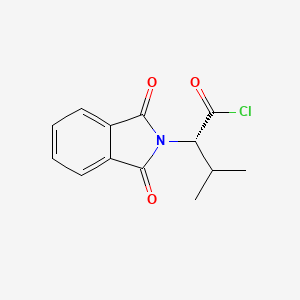
(S)-N-Phthaloylvalyl chloride, 98%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-N-Phthaloylvalyl chloride, 98% (abbreviated as (S)-PVC), is a chiral building block, which is widely used in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals. It is an important compound in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals due to its high purity and its ability to form a variety of derivatives. It is also an important compound in the study of chiral chemistry, as it is a chiral building block.
Aplicaciones Científicas De Investigación
(S)-PVC is an important compound in the field of scientific research. It has been used in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals. It has also been used in the study of chiral chemistry, as it is a chiral building block. It has also been used in the synthesis of peptides, as well as in the synthesis of other compounds. Additionally, it has been used in the study of enzyme kinetics, as it can be used to study the mechanism of action of enzymes.
Mecanismo De Acción
The mechanism of action of (S)-PVC is not well understood. However, it is believed that the compound binds to the active site of an enzyme and modifies its activity. This is due to the fact that the compound contains a chiral center, which can interact with the active site of the enzyme. Additionally, the compound is believed to interact with other molecules in the vicinity of the enzyme, which can affect its activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of (S)-PVC are not well understood. However, it is believed that the compound may have an effect on the activity of enzymes, as it can interact with the active site of the enzyme. Additionally, the compound may have an effect on the metabolism of other molecules, as it can interact with other molecules in the vicinity of the enzyme.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using (S)-PVC in lab experiments include its high purity and its ability to form a variety of derivatives. Additionally, the compound is easy to handle and store, and it is relatively inexpensive. The main limitation of using (S)-PVC in lab experiments is that the mechanism of action of the compound is not well understood, so it is difficult to predict the effects of the compound on enzymes and other molecules.
Direcciones Futuras
For research on (S)-PVC include further study of the compound’s mechanism of action, as well as the development of new derivatives of the compound. Additionally, further research could be done to determine the biochemical and physiological effects of the compound. Additionally, research could be done to determine the optimal conditions for the synthesis of the compound and its derivatives. Finally, research could be done to identify new applications for the compound, such as its use in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals.
Métodos De Síntesis
The synthesis of (S)-PVC is usually done through a two-step process. In the first step, the starting material, N-phthalimido-valeric acid, is reacted with thionyl chloride to form the (S)-N-phthaloylvalyl chloride. In the second step, the (S)-N-phthaloylvalyl chloride is reacted with sodium hydroxide to form the (S)-PVC. The reaction is usually performed in an aqueous solution and the product is purified by recrystallization.
Propiedades
IUPAC Name |
(2S)-2-(1,3-dioxoisoindol-2-yl)-3-methylbutanoyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO3/c1-7(2)10(11(14)16)15-12(17)8-5-3-4-6-9(8)13(15)18/h3-7,10H,1-2H3/t10-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCWARQGSAYOFNE-JTQLQIEISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)Cl)N1C(=O)C2=CC=CC=C2C1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)Cl)N1C(=O)C2=CC=CC=C2C1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-3-methylbutanoyl chloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-Chloro-butyl)-4-methyl-2H-[1,2,4]triazine-3,5-dione](/img/structure/B6354437.png)
![t-Butyl 6-aminohexahydro-1H-cyclopenta[c]pyridine-2(3H)-carboxylate](/img/structure/B6354443.png)


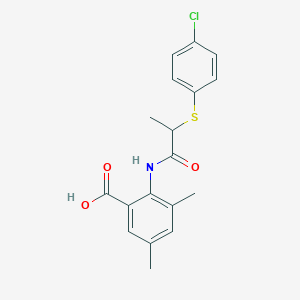
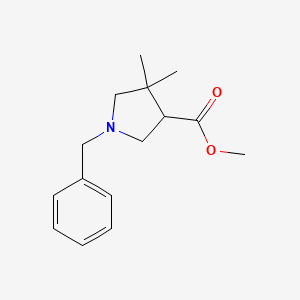
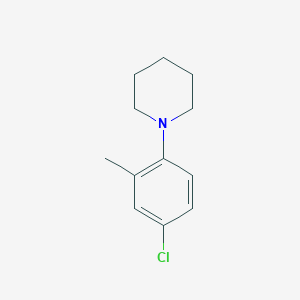

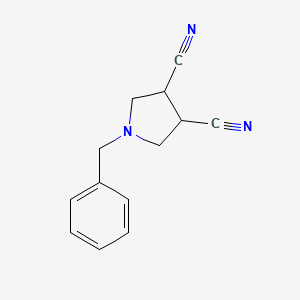
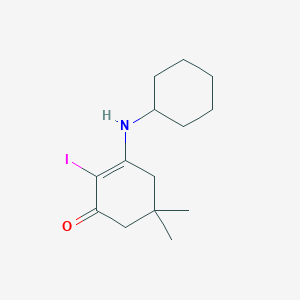
![N-{[2-(1H-Pyrrol-1-yl)-1,3-benzothiazol-6-yl]carbonyl}-L-isoleucine](/img/structure/B6354533.png)
